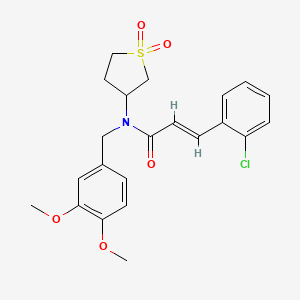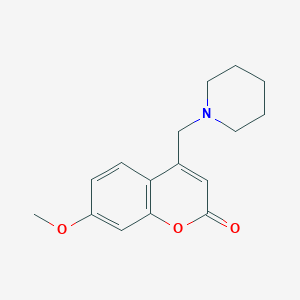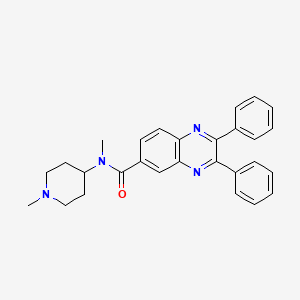![molecular formula C16H17BrN2O3S2 B12137395 2-(dimethylamino)ethyl [(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B12137395.png)
2-(dimethylamino)ethyl [(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)ethyl [(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, and a dimethylaminoethyl group, which enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl [(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the following steps:
Formation of the Thiazolidinone Core: This is achieved by reacting a suitable aldehyde with a thioamide in the presence of a base.
Introduction of the Bromobenzylidene Group: The thiazolidinone core is then reacted with 4-bromobenzaldehyde under acidic conditions to form the benzylidene derivative.
Esterification: The final step involves the esterification of the benzylidene derivative with 2-(dimethylamino)ethyl acetate in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to the corresponding alkane.
Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkane derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The thiazolidinone core is known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This makes the compound a potential candidate for drug development and biological studies.
Medicine
Due to its biological activities, this compound could be explored for therapeutic applications. Its antimicrobial and anticancer properties are of particular interest in medicinal chemistry.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl [(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. The bromobenzylidene group can enhance binding affinity to specific targets, while the dimethylaminoethyl group can improve solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl methacrylate: Known for its use in polymer chemistry.
4-bromobenzylidene thiazolidinone: Shares the thiazolidinone core and bromobenzylidene group.
Dimethylaminoethyl acetate: Similar in structure but lacks the thiazolidinone core.
Uniqueness
The uniqueness of 2-(dimethylamino)ethyl [(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate lies in its combination of functional groups, which confer a wide range of reactivity and biological activities. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17BrN2O3S2 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C16H17BrN2O3S2/c1-18(2)7-8-22-14(20)10-19-15(21)13(24-16(19)23)9-11-3-5-12(17)6-4-11/h3-6,9H,7-8,10H2,1-2H3/b13-9- |
InChI Key |
ARHXAIYKTYMGOT-LCYFTJDESA-N |
Isomeric SMILES |
CN(C)CCOC(=O)CN1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S |
Canonical SMILES |
CN(C)CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide](/img/structure/B12137316.png)

![N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137337.png)
![2-amino-1-(3,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137343.png)
![3-Benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12137345.png)

![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12137354.png)
![N-benzyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B12137362.png)
![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137364.png)
![5-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12137367.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12137372.png)

![4-(1-benzofuran-2-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12137380.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12137382.png)
